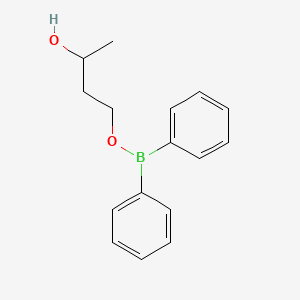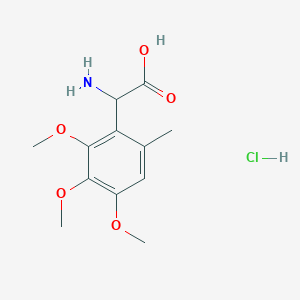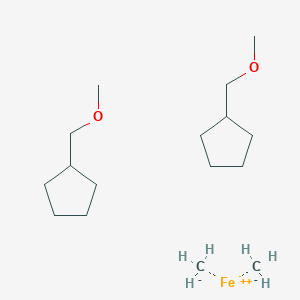
1,1'-bis(Methoxymethyl)ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-bis(Methoxymethyl)ferrocene is an organometallic compound derived from ferrocene, which consists of two cyclopentadienyl rings bound to a central iron atom. This compound is characterized by the presence of methoxymethyl groups attached to the ferrocene core. The unique structure of 1,1’-bis(Methoxymethyl)ferrocene imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,1’-bis(Methoxymethyl)ferrocene typically involves the reaction of ferrocene with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a methoxymethyl intermediate, which subsequently reacts with ferrocene to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually employed.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Solvent: Methanol serves as both the solvent and the methoxylating agent.
Industrial production methods may involve similar reaction conditions but are scaled up to accommodate larger quantities of reactants and products.
Análisis De Reacciones Químicas
1,1’-bis(Methoxymethyl)ferrocene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ferrocinium ions, which are useful in electrochemical applications.
Reduction: Reduction reactions can convert the ferrocinium ions back to the neutral ferrocene derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the cyclopentadienyl rings, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents like ferric chloride for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1,1’-bis(Methoxymethyl)ferrocene finds applications in various scientific research fields:
Chemistry: It is used as a precursor for the synthesis of more complex ferrocene derivatives and as a ligand in coordination chemistry.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Medicine: Ferrocene derivatives, including 1,1’-bis(Methoxymethyl)ferrocene, are explored for their potential anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as redox-active polymers and sensors.
Mecanismo De Acción
The mechanism by which 1,1’-bis(Methoxymethyl)ferrocene exerts its effects is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction, facilitating electron transfer processes. In biological systems, this redox activity can generate reactive oxygen species (ROS), which may contribute to its anticancer and antimicrobial effects. The molecular targets and pathways involved include interactions with cellular membranes and DNA, leading to oxidative stress and cell death.
Comparación Con Compuestos Similares
1,1’-bis(Methoxymethyl)ferrocene can be compared with other ferrocene derivatives, such as:
1,1’-bis(dimethylsilyl)ferrocene: This compound features dimethylsilyl groups instead of methoxymethyl groups, leading to different chemical reactivity and applications.
1,1’-bis(methoxycarbonyl)ferrocene: The presence of methoxycarbonyl groups imparts distinct electrochemical properties compared to methoxymethyl groups.
1,1’-bis(phenyl)ferrocene: The phenyl groups provide different steric and electronic effects, influencing the compound’s behavior in various reactions.
The uniqueness of 1,1’-bis(Methoxymethyl)ferrocene lies in its specific functional groups, which offer a balance of stability and reactivity, making it suitable for diverse applications.
Propiedades
Fórmula molecular |
C16H34FeO2 |
|---|---|
Peso molecular |
314.28 g/mol |
Nombre IUPAC |
carbanide;iron(2+);methoxymethylcyclopentane |
InChI |
InChI=1S/2C7H14O.2CH3.Fe/c2*1-8-6-7-4-2-3-5-7;;;/h2*7H,2-6H2,1H3;2*1H3;/q;;2*-1;+2 |
Clave InChI |
YIGINXJLDSAJOJ-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].COCC1CCCC1.COCC1CCCC1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)

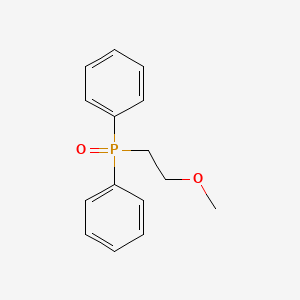
![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)
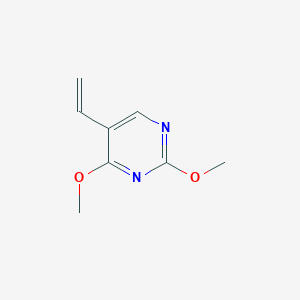
![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)


![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)
![3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide](/img/structure/B14131930.png)

